Methylcellulose is produced from highly purified cellulose obtained from non-genetically modified plants. The classification of methylcellulose falls under Class 2.2 as a complex novel food ingredient in the European Union, indicating that it has no history of food use within the community. It is approved as a food additive (E 461) under EU regulations . The degree of substitution (DS)—the average number of hydroxyl groups substituted by methoxide groups—typically ranges from 1.3 to 2.6, influencing its solubility and viscosity characteristics .
The synthesis of methylcellulose involves several key steps:
The resulting product is then purified and processed into a fine powder suitable for various applications .
The synthesis parameters, such as temperature, concentration of reagents, and reaction time, significantly affect the degree of substitution and the molecular weight of the final product. The average molecular weight can vary widely based on the source material and processing conditions .
Methylcellulose consists of a polymeric backbone formed by repeating units of anhydroglucose linked by β-1,4-glycosidic bonds. Each anhydroglucose unit possesses three hydroxyl groups which can be substituted by methoxide groups during synthesis.
Methylcellulose undergoes various chemical reactions that can be exploited in different applications:
In aqueous solutions, methylcellulose acts as a thickening agent by increasing the viscosity of the liquid phase. Its hydrophilic nature allows it to retain water, forming gels that provide texture and stability in food products and pharmaceuticals.
The viscosity behavior is influenced by factors such as concentration, temperature, and the degree of substitution. Higher degrees of substitution typically lead to increased solubility and viscosity .
Methylcellulose has diverse applications across multiple fields:
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